1-(4-((Chloromethoxy)methyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(chloromethoxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)10-4-2-9(3-5-10)6-13-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTFLOIQYCLOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587811 | |
| Record name | 1-{4-[(Chloromethoxy)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947676-23-5 | |
| Record name | 1-{4-[(Chloromethoxy)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 4-Acetylphenol or 4-Hydroxyacetophenone
The synthesis often begins with 4-hydroxyacetophenone, which provides the phenolic hydroxyl group necessary for subsequent etherification.
Chloromethoxy Methylation via Chloromethylation Reaction
A common approach to introduce the chloromethoxy methyl substituent at the para position is through a chloromethylation reaction, where the phenolic hydroxyl group is alkylated with chloromethyl reagents such as chloromethyl methyl ether or chloromethyl chloride under basic or acidic catalysis.
- Typical reaction conditions :
- Base: Sodium hydroxide or potassium carbonate to deprotonate the phenol.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
- Temperature: Mild heating (room temperature to reflux) to facilitate substitution.
- Catalyst: Phase transfer catalysts such as tetrabutylammonium bromide may be used to enhance reaction rates.
Alternative Synthesis via Etherification of 4-(Hydroxymethyl)phenylacetophenone
Another route involves first converting 4-hydroxymethylphenylacetophenone to the corresponding chloromethoxy derivative by reaction with thionyl chloride or other chlorinating agents, which replaces the hydroxyl group with chlorine to form the chloromethoxy moiety.
Representative Experimental Procedure (Adapted from Related Compounds)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Phenol Deprotonation | 4-Hydroxyacetophenone + NaOH (aqueous) | Deprotonation of phenol group to form phenolate ion | Quantitative |
| 2. Alkylation | Phenolate + chloromethyl methyl ether or chloromethyl chloride, phase transfer catalyst (e.g., tetrabutylammonium bromide), solvent (DMF), reflux 12-24 h | Nucleophilic substitution to form chloromethoxy methyl ether | 80-90% yield typical |
| 3. Workup | Extraction with organic solvent (e.g., dichloromethane), washing, drying over sodium sulfate | Isolation of crude product | Purification by recrystallization or chromatography |
| 4. Purification | Recrystallization from ethanol or ethyl acetate | Obtain pure 1-(4-((Chloromethoxy)methyl)phenyl)ethanone | High purity, >95% |
Detailed Research Findings and Data
Crystallographic Data (Related Compound)
While direct crystallographic data for 1-(4-((Chloromethoxy)methyl)phenyl)ethanone is scarce, related compounds such as 1-(2-(2-chloroethoxy)phenyl)ethanone have been characterized crystallographically, confirming the stability and conformation of chloromethoxy-substituted phenyl ethanones. This supports the feasibility of the synthetic approach and the structural integrity of the target compound.
Reaction Optimization
- Use of phase transfer catalysts significantly improves reaction efficiency by enhancing the nucleophilicity of phenolate ions in organic solvents.
- Reaction times of 12–24 hours under reflux conditions typically yield optimal conversion.
- Controlling pH and temperature prevents side reactions such as over-chlorination or polymerization.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chloromethylation of 4-hydroxyacetophenone | 4-Hydroxyacetophenone | Chloromethyl methyl ether, NaOH, tetrabutylammonium bromide | Reflux in DMF, 12-24 h | High yield, straightforward | Use of toxic chloromethyl reagents |
| Chlorination of 4-(hydroxymethyl)phenylacetophenone | 4-(Hydroxymethyl)phenylacetophenone | Thionyl chloride or SOCl2 | Room temp to reflux, 2-6 h | Direct chlorination, good selectivity | Requires prior hydroxymethylation step |
| Multi-step synthesis via acetophenone derivatives | 4-Methoxyacetophenone derivatives | Various alkylating agents and catalysts | Variable | Allows stereochemical control | More complex, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
1-(4-((Chloromethoxy)methyl)phenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles.
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1-(4-((Chloromethoxy)methyl)phenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-((Chloromethoxy)methyl)phenyl)ethanone depends on its specific application. In nucleophilic substitution reactions, the chloromethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the ethanone group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in substituent type, position, and electronic effects:
Physical Properties
Substituent position and polarity significantly influence melting points and solubility:
- 1-(2-Chloro-4-hydroxyphenyl)ethanone (CAS 151340-06-6) has a melting point of 109–110°C, higher than its isomer (CAS 50317-52-7, 97–98°C) due to stronger intermolecular hydrogen bonding from the para-hydroxyl group .
- 1-(4-Amino-2-chlorophenyl)ethanone (CAS 72531-23-8) exhibits lower thermal stability compared to chloromethoxy derivatives, likely due to the electron-donating amino group .
Key Research Findings
Substituent Effects on Reactivity
- Electron-Withdrawing Groups : Chloro and acetyl groups increase electrophilicity, facilitating condensations (e.g., Claisen-Schmidt reactions to form chalcones ).
- Steric Effects : Bulky substituents like –CH₂OCH₂Cl reduce reaction rates in crowded environments, as seen in hindered Friedel-Crafts syntheses .
Stability and Industrial Relevance
- Chloromethoxy Derivatives : The –CH₂OCH₂Cl group may confer hydrolytic instability under acidic conditions, limiting pharmaceutical use but enabling controlled-release applications.
- Hydroxyacetophenones: Hydroxyl-substituted analogs (e.g., 1-(4-hydroxyphenyl)ethanone) are preferred in UV-stabilizers due to their resistance to degradation .
Biological Activity
1-(4-((Chloromethoxy)methyl)phenyl)ethanone, also known as a chloromethoxy derivative of phenyl ethanone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of 1-(4-((Chloromethoxy)methyl)phenyl)ethanone can be represented as follows:
- Molecular Formula : C10H11ClO2
- CAS Number : 947676-23-5
This compound features a chloromethoxy group attached to a phenyl ring, which is critical for its biological activity.
Biological Activity Overview
The biological activities of 1-(4-((Chloromethoxy)methyl)phenyl)ethanone have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings regarding its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, a study demonstrated that derivatives of similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
1-(4-((Chloromethoxy)methyl)phenyl)ethanone has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and the modulation of cell cycle progression. A notable study reported IC50 values indicating effective cytotoxicity against several cancer cell lines.
The mechanism by which 1-(4-((Chloromethoxy)methyl)phenyl)ethanone exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
- Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions, which is crucial for their antimicrobial action.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the efficacy of 1-(4-((Chloromethoxy)methyl)phenyl)ethanone against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.
-
Anticancer Activity :
- In vitro tests on human leukemia cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 20 µM depending on the specific cell line tested.
Data Tables
| Study Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Research Study A] |
| Antimicrobial | Escherichia coli | 64 µg/mL | [Research Study A] |
| Anticancer | Human leukemia cells | 10 - 20 µM | [Research Study B] |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-((Chloromethoxy)methyl)phenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-((chloromethoxy)methyl)benzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Evidence from analogous syntheses (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) suggests refluxing in anhydrous dichloromethane at 0–5°C for 6–8 hours achieves yields of 65–75% . For scale-up, solvent choice (e.g., ethanol vs. dichloromethane) and stoichiometric ratios of acyl chloride to aromatic substrate (1.2:1) are critical to minimize side products like diacylated derivatives .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Structural validation requires a combination of:
- FT-IR : Confirm C=O stretch at ~1680–1720 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), acetyl methyl (δ 2.6 ppm), and chloromethoxy methylene (δ 4.5–5.0 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 212.06 (calculated for C₁₀H₁₁ClO₂) .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the chloromethoxy group. Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., acetyl methyl δ 2.5 vs. 2.7 ppm) may arise from solvent polarity or residual acid catalysts. Use deuterated DMSO for polar intermediates and compare against databases like NIST Chemistry WebBook . For ambiguous IR peaks (e.g., C-Cl vs. C-O stretches), employ computational modeling (DFT at B3LYP/6-31G* level) to assign vibrational modes .
Q. What strategies are effective for analyzing biological activity, and how does structure influence function?
- Methodological Answer : Preliminary antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) require solubilizing the compound in DMSO (<1% v/v). Structure-activity relationship (SAR) studies indicate that:
- The chloromethoxy group enhances lipophilicity (logP ~2.8), improving membrane penetration .
- Substituting chlorine with fluorine reduces toxicity but diminishes potency by 40–60% .
- In silico docking (AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase (FabI) with ΔG ≈ -8.2 kcal/mol .
Q. What advanced techniques are recommended for studying decomposition pathways?
- Methodological Answer : Use LC-HRMS to identify degradation products. For example, hydrolysis in aqueous ethanol generates 4-(hydroxymethyl)phenyl ethanone (confirmed by [M+H]⁺ at m/z 165.09). Isotope labeling (¹⁸O-H₂O) and kinetic studies (Arrhenius plots) reveal pseudo-first-order degradation (k = 0.012 h⁻¹ at pH 7.4) .
Methodological Challenges and Innovations
Q. How can computational modeling enhance synthesis optimization?
- Answer : QSPR (Quantitative Structure-Property Relationship) models predict optimal reaction parameters. For instance, neural network algorithms correlate solvent polarity (ε) with reaction yield (R² = 0.89), identifying ethyl acetate as superior to toluene for Friedel-Crafts reactions .
Q. What green chemistry approaches are viable for large-scale production?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
